1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE
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Overview
Description
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is a complex organic compound with a unique structure that includes a nitro group, a methoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the nitro and methoxy groups, and the addition of the trifluoromethyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methoxy group can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy group could result in a variety of functionalized derivatives.
Scientific Research Applications
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The nitro group, methoxy group, and trifluoromethyl group contribute to its reactivity and binding affinity with various biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE can be compared with other pyrazole derivatives that have similar functional groups.
- Compounds such as 1-(2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-amine and 1-(2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-carboxylic acid share structural similarities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H14F3N5O5 |
---|---|
Molecular Weight |
365.27 g/mol |
IUPAC Name |
1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3-methoxy-4-nitropyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C12H14F3N5O5/c1-6-4-11(22,12(13,14)15)19(16-6)10(21)7(2)18-5-8(20(23)24)9(17-18)25-3/h5,7,22H,4H2,1-3H3 |
InChI Key |
MHLDSXWEAMJATC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C(C)N2C=C(C(=N2)OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C(C)N2C=C(C(=N2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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